BenchChemオンラインストアへようこそ!

(Z)-5-((1-methyl-1H-pyrrol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one

Antitumor screening NCI60 panel Renal cancer

(Z)-5-((1-Methyl-1H-pyrrol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one (CAS 881817-65-8; MF C₁₃H₁₅N₃O₂S₂; MW 309.4 g/mol) is a fully synthetic 5-ylidene derivative of 3-morpholinorhodanine (3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one). The compound belongs to the rhodanine (2-thioxothiazolidin-4-one) privileged scaffold family, bearing a morpholine ring at N3 and a (Z)-configured 1-methyl-1H-pyrrol-2-ylmethylene substituent at C5.

Molecular Formula C13H15N3O2S2
Molecular Weight 309.4
CAS No. 881817-65-8
Cat. No. B2438972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-5-((1-methyl-1H-pyrrol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one
CAS881817-65-8
Molecular FormulaC13H15N3O2S2
Molecular Weight309.4
Structural Identifiers
SMILESCN1C=CC=C1C=C2C(=O)N(C(=S)S2)N3CCOCC3
InChIInChI=1S/C13H15N3O2S2/c1-14-4-2-3-10(14)9-11-12(17)16(13(19)20-11)15-5-7-18-8-6-15/h2-4,9H,5-8H2,1H3/b11-9-
InChIKeyMZYDYYQHBAUKOM-LUAWRHEFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-5-((1-Methyl-1H-pyrrol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one (CAS 881817-65-8): Compound Class, Core Scaffold, and Procurement-Relevant Identity


(Z)-5-((1-Methyl-1H-pyrrol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one (CAS 881817-65-8; MF C₁₃H₁₅N₃O₂S₂; MW 309.4 g/mol) is a fully synthetic 5-ylidene derivative of 3-morpholinorhodanine (3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one) [1]. The compound belongs to the rhodanine (2-thioxothiazolidin-4-one) privileged scaffold family, bearing a morpholine ring at N3 and a (Z)-configured 1-methyl-1H-pyrrol-2-ylmethylene substituent at C5 [1]. Rhodanine-based compounds are recognized for their broad pharmacological plasticity—including anticancer, antimicrobial, antiviral, and enzyme-inhibitory activities—driven by modular substitution at N3 and C5 positions [2]. Within the 3-morpholino-2-thioxothiazolidin-4-one subseries, the 1-methylpyrrole C5 substituent distinguishes this compound from benzylidene, pyridylmethylene, furylmethylene, and indolylmethylene analogs that dominate the published literature [1][2].

Why (Z)-5-((1-Methyl-1H-pyrrol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one Cannot Be Replaced by Generic Rhodanine Analogs in Research Procurement


Rhodanine derivatives are not functionally interchangeable. The C5 arylidene/hetarylidene substituent governs electronic conjugation across the exocyclic double bond, directly modulating target binding, while the N3 substituent controls solubility, metabolic stability, and steric complementarity [1]. Replacing the 1-methylpyrrole moiety with a phenyl, pyridyl, or furyl group—or omitting the N3 morpholine in favor of acetic acid, piperidine, or unsubstituted NH—yields compounds with substantially different antitumor selectivity profiles, enzyme inhibition spectra, and physicochemical properties [1][2]. The quantitative evidence below demonstrates that even single-position modifications produce measurable shifts in potency, cell-line sensitivity, and target engagement, making generic substitution without confirmatory re-screening scientifically invalid for this chemotype.

Quantitative Differentiation Evidence for (Z)-5-((1-Methyl-1H-pyrrol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one (CAS 881817-65-8): Comparator-Based Performance Data


NCI60 Antitumor Screening: Renal Cancer Cell-Line Sensitivity Profile vs. Other 5-Ylidene-3-morpholinorhodanine Derivatives

In the primary NCI60 one-dose (10 µM) antitumor screen, the target compound was evaluated alongside a series of 5-ylidene-3-morpholinorhodanine derivatives with varying C5 substituents [1]. All tested compounds exhibited moderate growth inhibition across the 60-cell-line panel. Renal cancer cell lines UO31 and TK10 were the most sensitive to all compounds in the series, but the degree of sensitivity varied with the C5 substituent [1]. Among the series, the 1-methylpyrrol-2-ylmethylene derivative (target compound) presents a distinct heteroaryl electronic profile—the electron-rich pyrrole ring with N-methyl substitution—that differs from the benzylidene, furylmethylene, and indolylmethylene analogs also evaluated [1]. The target compound's specific growth-percent values for UO31 and TK10 are reported in the full publication and provide the basis for rank-ordering within the series, though exact numerical values require access to the complete dataset [1].

Antitumor screening NCI60 panel Renal cancer

C5 1-Methylpyrrole vs. C5 Pyridyl: Structural and Predicted Electronic Divergence Between CAS 881817-65-8 and CAS 881817-81-8

The closest commercially available analog, (Z)-3-morpholino-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one (CAS 881817-81-8; MF C₁₃H₁₃N₃O₂S₂; MW 307.39), differs from the target compound (CAS 881817-65-8; MF C₁₃H₁₅N₃O₂S₂; MW 309.41) solely at the C5 heterocycle: 1-methylpyrrole vs. pyridine [1]. The 1-methylpyrrole is a π-excessive, electron-rich five-membered heterocycle (HOMO-dominant), while pyridine is a π-deficient, electron-poor six-membered heterocycle (LUMO-dominant) [2]. This fundamental electronic reversal alters the conjugated π-system across the exocyclic C=C bond, predicts differential hydrogen-bonding capacity (pyrrole N–CH₃ precludes H-bond donation; pyridine N can act as H-bond acceptor), and shifts computed logP: the 1-methylpyrrole analog (target) has a higher calculated logP (~2.1) than the pyridine analog (~1.4), indicating greater lipophilicity [2]. The pyridine analog has reported applications in anti-fibrosis, antitumor (via Cu(II) complexes), nonlinear optics, and SOD mimetic research .

Structural comparator Pyridyl analog Electronic properties

N3 Morpholino vs. N3 Acetic Acid/Butyric Acid: Solubility and Target Engagement as Reflected in BindingDB Data for the Pyrrole-Thioxothiazolidinone Chemotype

The target compound carries an N3 morpholino group, whereas closely related analogs with identical C5 1-methylpyrrole substitution but different N3 groups have been screened in PubChem BioAssays. The N3-butyric acid analog (BindingDB BDBM79676; CID 5964892) showed an EC₅₀ of 14,400 nM (14.4 µM) against tropomyosin alpha-1 chain (porcine) and was also tested against human ADAM17 (TACE) in high-throughput screening [1]. While the morpholino analog (target compound) has not been screened in the same assay panel, the morpholino group is structurally documented to enhance aqueous solubility over carboxylic acid-bearing N3 substituents due to its weakly basic tertiary amine character (calculated pKa ~7.4 for morpholine N, enabling salt formation in physiological buffers) [2][3]. By contrast, the N3-acetic/butyric acid analogs are ionized at physiological pH, which alters both solubility and membrane partitioning in a pH-dependent manner [3]. The morpholino group also provides a distinct steric footprint (chair conformation; larger van der Waals volume) compared to the linear alkyl-carboxylate N3 substituents, which can modulate selectivity across related protein targets [2].

N3 substitution Binding affinity Solubility

Class-Level SAR: 1-Methylpyrrole C5 Substituent as a Distinct Pharmacophoric Element Differentiating from Benzylidene Rhodanines in AChE and 15-LOX Inhibition

A systematic SAR study of 5-benzylidenerhodanine-3-acetamides bearing morpholino, 4-arylpiperazinyl, and 4-benzylpiperidinyl moieties evaluated AChE and 15-LOX inhibitory activities [1]. The most potent AChE inhibitor in that series (1-benzylpiperidinyl with 4-(dimethylamino)benzylidene) achieved substantially better activity than the morpholino-containing acetamide derivatives [1]. Critically, the C5 benzylidene substitution pattern—electron-donating or electron-withdrawing groups on the phenyl ring—was a dominant driver of AChE potency variation within the morpholino subseries [1]. The target compound replaces the benzylidene phenyl ring with a 1-methylpyrrole heterocycle, which is not represented in the Shafii et al. SAR matrix and would be predicted to alter both AChE binding (loss of π-stacking with Trp86/Tyr337 in the catalytic gorge) and 15-LOX inhibition (altered redox potential of the conjugated system) [1][2]. Additionally, 5-benzylidenerhodanine-3-acetic acid intermediates (structurally closer to the target compound scaffold) showed mild 15-LOX inhibitory activity, whereas the final amide derivatives lost this activity, demonstrating that small structural perturbations at N3 switch enzyme selectivity [1].

AChE inhibition 15-LOX inhibition Rhodanine SAR

C5 Des-Methyl Comparator: 5-((1H-Pyrrol-2-yl)methylene)-2-thioxothiazolidin-4-one (CAS 53428-07-2) Lacks Both N3 Morpholino and N1-Methyl Groups

The commercially available compound 5-((1H-pyrrol-2-yl)methylene)-2-thioxothiazolidin-4-one (CAS 53428-07-2; Sigma-Aldrich) represents the minimal rhodanine–pyrrole conjugate, lacking both the N3 morpholino substitution and the N1-methyl group on the pyrrole ring [1]. This analog is reported to inhibit protein kinase A and is classified as a drug candidate for energy metabolism modulation . The target compound (CAS 881817-65-8) adds two key structural features: (i) N3 morpholino substitution, which enhances solubility, modulates target selectivity, and introduces a tertiary amine capable of salt formation [2]; and (ii) N1-methylation of the pyrrole ring, which eliminates the pyrrole N–H hydrogen-bond donor, increases lipophilicity, and prevents potential metabolic N-demethylation or N-glucuronidation [3]. These dual modifications are predicted to substantially alter pharmacokinetic properties, target engagement, and in vivo behavior relative to the des-methyl des-morpholino minimal scaffold [2][3].

Des-methyl analog Des-morpholino analog Structural minimalism

Thioxothiazolidinone Scaffold Versatility: Insect Trehalase Inhibition as a Divergent Application Unreported for the Morpholino-Pyrrole Chemotype

A recent study evaluated three thioxothiazolidin compounds (designated 1G, 2G, and 11G) for inhibition of insect trehalase (TRE) activity and impact on Spodoptera frugiperda larval development [1]. Compounds 1G and 2G significantly reduced larval survival rates by 31.11% and 27.78%, respectively, compared to controls, while compound 11G did not significantly affect survival [1]. The survival rate differential between active (1G, 2G) and inactive (11G) thioxothiazolidin analogs within the same study quantifies the structure–activity divergence achievable with small structural changes in this chemotype [1]. While the target compound (N3-morpholino, C5-1-methylpyrrole) was not among the three compounds tested, the demonstration that thioxothiazolidin derivatives can modulate insect TRE with compound-dependent survival outcomes (Δsurvival ≈ 27–31% vs. control) supports the scaffold's plasticity and indicates that the target compound could be screened in similar agrochemical discovery contexts, where its unique N3/C5 substitution pattern would be evaluated against 1G/2G/11G benchmarks [1].

Insect trehalase Agrochemical Thioxothiazolidin

Procurement-Driven Application Scenarios for (Z)-5-((1-Methyl-1H-pyrrol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one (CAS 881817-65-8)


NCI60-Guided Anticancer Drug Discovery with Focus on Renal Cancer Phenotypes

Based on the primary NCI60 screening data reported by Horishny et al. [1], this compound is directly applicable as a starting point for medicinal chemistry optimization targeting renal cancer cell lines UO31 and TK10. Researchers procuring this compound for anticancer programs should benchmark against other 5-ylidene-3-morpholinorhodanine derivatives within the same series to establish the C5 substituent's contribution to the differential sensitivity pattern. The recommended workflow is: (i) confirm single-dose NCI60 growth-percent values; (ii) perform five-dose concentration–response in UO31 and TK10 to derive GI₅₀, TGI, and LC₅₀ parameters; (iii) compare directly with the pyridyl analog (CAS 881817-81-8) to isolate the pyrrole vs. pyridine electronic contribution to potency [1].

Structure–Activity Relationship Expansion of the Rhodanine Privileged Scaffold at the C5 Position

The 1-methylpyrrole C5 substituent is underrepresented in the published rhodanine SAR literature, which is dominated by benzylidene, furylmethylene, and indolylmethylene analogs [1][2]. This compound enables systematic exploration of how a π-excessive, N-methylated five-membered heteroaryl group at C5 modulates biological outcomes compared to the extensively characterized π-deficient (pyridyl) and aromatic hydrocarbon (benzylidene) C5 analogs. Procurement is recommended for academic and industrial medicinal chemistry groups constructing C5 diversification libraries of the 3-morpholinorhodanine scaffold, with parallel testing against enzyme panels including kinases, AChE, 15-LOX, and PIM kinases to map selectivity fingerprints [1][2][3].

Insect Trehalase-Targeted Agrochemical Screening Using the Thioxothiazolidinone Chemotype

The demonstration that structurally related thioxothiazolidin compounds modulate insect trehalase activity and reduce Spodoptera frugiperda larval survival by 27–31% [4] provides a rational basis for screening the target compound in analogous insect enzyme and whole-organism assays. The morpholino and N-methylpyrrole substitutions differentiate this compound from the 1G/2G/11G series and may yield distinct TRE inhibition kinetics, species selectivity, or environmental persistence profiles relevant to insecticide development. Procurement is indicated for agrochemical discovery groups seeking to expand the chemical space of trehalase-targeted insecticides beyond the published 1G/2G chemotypes [4].

Computational Chemistry and Molecular Docking Studies Leveraging the 1-Methylpyrrole Pharmacophore

The 1-methylpyrrole moiety is a compact, electron-rich heteroaromatic ring with well-defined conformational properties (planar, with restricted rotation about the exocyclic C=C bond due to (Z)-configuration). This makes the target compound an ideal test case for computational studies—including density functional theory (DFT) calculations of the HOMO–LUMO gap across the conjugated rhodanine–pyrrole system, molecular docking into targets with known pyrrole-binding pockets (e.g., gp41 HIV-1 fusion protein, where rhodanine–pyrrole conjugates are established inhibitors [5]), and molecular dynamics simulations comparing the morpholino vs. carboxylate N3 substituents. Procurement for computational chemistry groups enables validation of in silico predictions against the existing NCI60 screening data [1] and generation of testable binding hypotheses for follow-up synthesis and biochemical testing.

Quote Request

Request a Quote for (Z)-5-((1-methyl-1H-pyrrol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.